
5-氟代吲哚
概述
描述
氧化吲哚衍生物是一类有机化合物,其特征在于存在氧化吲哚骨架,这是一种由吲哚环和内酰胺环融合而成的双环结构。这些化合物存在于各种天然产物和药学相关分子中。 氧化吲哚骨架以其生物活性而闻名,是许多天然产物、农用化学品和药物中的一种关键结构特征 .
科学研究应用
氧化吲哚衍生物在化学、生物学、医药学和工业中有着广泛的科学研究应用。在化学领域,它们被用作合成复杂分子的结构单元。在生物学领域,氧化吲哚衍生物因其作为酶抑制剂和受体调节剂的潜力而受到研究。在医药学领域,它们已显示出作为抗癌、抗病毒和抗炎剂的希望。 此外,氧化吲哚衍生物用于开发农用化学品和其他工业应用 .
作用机制
氧化吲哚衍生物的作用机制涉及它们与各种分子靶点和途径的相互作用。 例如,一些氧化吲哚衍生物充当受体酪氨酸激酶抑制剂,抑制参与癌症进展的细胞信号通路 . 其他可能靶向参与炎症过程的酶或受体,从而发挥抗炎作用 .
生化分析
Biochemical Properties
5-Fluorooxindole has been shown to interact with α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism . It acts as an inhibitor, preventing the digestion of carbohydrates and reducing the impact of carbohydrates on blood glucose .
Cellular Effects
5-Fluorooxindole has been found to have significant effects on cellular processes. It has been shown to alleviate inflammatory pain and improve the analgesic effects of morphine . It inhibits the plasticity changes and oxidative stress caused by peripheral inflammation .
Molecular Mechanism
The molecular mechanism of 5-Fluorooxindole involves its interaction with α-glucosidase. It inhibits this enzyme in a reversible and mixed manner, which leads to a reduction in postprandial blood sugar .
Temporal Effects in Laboratory Settings
Its inhibitory effects on α-glucosidase have been studied .
Metabolic Pathways
5-Fluorooxindole is involved in the metabolic pathway of carbohydrates through its inhibition of α-glucosidase . This enzyme is crucial in the sugar metabolism pathway of organisms .
准备方法
合成路线和反应条件: 氧化吲哚衍生物可以通过多种方法合成。一种常见的方法涉及钯催化的 α-氯乙酰苯胺环化生成氧化吲哚。 该方法使用 2-(二叔丁基膦基)联苯作为配体,三乙胺作为化学计量碱 . 另一种方法涉及使用 N-杂环腈鎓盐作为催化电子受体,用于蓝光照射下的电荷转移复合物光活化 . 此外,已经开发出使用硫醇盐作为催化电子给体的光催化烯烃加氢芳基化策略 .
工业生产方法: 氧化吲哚衍生物的工业生产通常涉及使用催化过程的大规模合成。例如,已经报道了可见光诱导的模块化方法,用于合成复杂的 3,3'-二取代氧化吲哚衍生物。 该方法允许在温和条件下合成大量的有价值的含氟烷基氧化吲哚衍生物,而无需金属或光催化剂 .
化学反应分析
反应类型: 氧化吲哚衍生物会发生各种类型的化学反应,包括氧化、还原和取代反应。 例如,1,3-偶极环化反应、环丙烷化反应和氮丙啶的开环反应通常用于构建各种氧化吲哚衍生物 .
常用试剂和条件: 常用于合成氧化吲哚衍生物的试剂包括钯催化剂、N-杂环腈鎓盐和硫醇盐。 反应条件通常包括使用蓝光照射、光催化策略和催化电子给体 .
相似化合物的比较
氧化吲哚衍生物可以与其他类似化合物进行比较,例如吲哚、喹啉和其他杂芳香族有机化合物。虽然吲哚和喹啉也具有芳香环结构,但氧化吲哚衍生物由于存在与吲哚环融合的内酰胺环而具有独特性。 这种结构特征赋予氧化吲哚衍生物独特的生物活性和化学反应性 .
类似化合物:
- 吲哚
- 喹啉
- 异吲哚
- 苯并呋喃
- 苯并噻吩
属性
IUPAC Name |
5-fluoro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIIYGHHUMKDGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395649 | |
| Record name | 5-Fluorooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56341-41-4 | |
| Record name | 5-Fluoro-1,3-dihydroindol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56341-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-oxindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056341414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluorooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-1,3-dihydro-2H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-FLUORO-2-OXINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EW64J5JHC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-fluorooxindole in the synthesis of sunitinib, and how does this relate to its potential biological activity?
A1: [] 5-Fluorooxindole serves as a crucial building block in the final step of sunitinib synthesis, reacting with a pyrrole derivative to form the final drug molecule. While the provided research doesn't elaborate on 5-fluorooxindole's independent biological activity, its incorporation into sunitinib, a known tyrosine kinase inhibitor, suggests it may contribute to the drug's overall pharmacophore and influence its binding to target kinases. Further research is needed to elucidate the specific contributions of 5-fluorooxindole to sunitinib's activity.
Q2: How is 5-fluorooxindole metabolized in the human body, and what are the implications for its potential use in drug development?
A2: Research indicates that human liver cytochrome P450 enzymes play a role in metabolizing 5-fluorooxindole. [] Understanding the specific enzymes involved and the resulting metabolites is crucial for predicting potential drug-drug interactions and assessing the compound's safety profile. Additionally, characterizing its metabolic pathways can guide the development of analogs with improved metabolic stability or tailored pharmacokinetic properties for specific therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate](/img/structure/B20307.png)
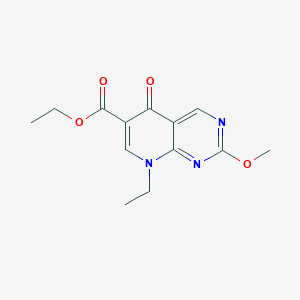
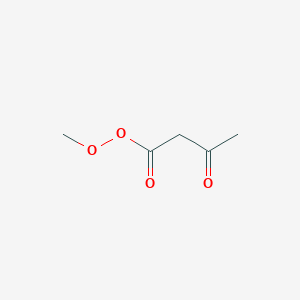

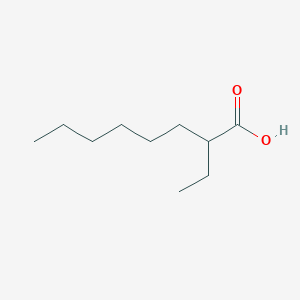


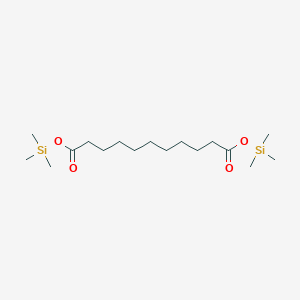
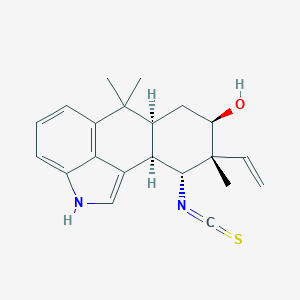
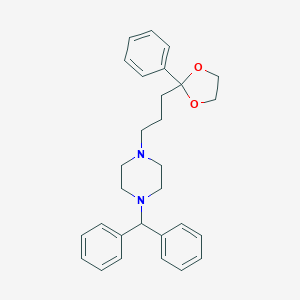


![2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B20348.png)
![2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid](/img/structure/B20349.png)
